molecular formula C17H27N5O2 B2362543 3-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one CAS No. 898460-01-0

3-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one

Cat. No.: B2362543
CAS No.: 898460-01-0
M. Wt: 333.436
InChI Key: CVSGXPOLOUWRGT-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one is a complex organic compound that features a piperazine ring substituted with a morpholinopyridazine moiety

Scientific Research Applications

3-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperazine derivative is reacted with a morpholinopyridazine precursor under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be further functionalized with different substituents using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a piperazine ring with a morpholinopyridazine moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-methyl-1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-14(2)13-17(23)22-7-5-20(6-8-22)15-3-4-16(19-18-15)21-9-11-24-12-10-21/h3-4,14H,5-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSGXPOLOUWRGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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